(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one is a propenone derivative featuring a benzoxazole heterocycle, a 3-chlorophenyl group, and a phenyl substituent. The Z-configuration at the α,β-unsaturated ketone moiety defines its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C22H14ClNO2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H14ClNO2/c23-17-10-6-7-15(13-17)14-18(21(25)16-8-2-1-3-9-16)22-24-19-11-4-5-12-20(19)26-22/h1-14H/b18-14+ |
InChI Key |
WXOHYCQMJQXXRP-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, commonly referred to as a benzoxazole-derived chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 359.8 g/mol. Its structure includes a benzoxazole moiety and chlorophenyl groups, contributing to its varied pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H14ClNO2 |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | (Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one |
| Purity | ≥95% |
Anticancer Activity
Several studies have demonstrated the anticancer potential of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one. In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities against several pathogens.
Case Study : In a study evaluating its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Effects
Research has also suggested that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies have shown a reduction in edema in animal models treated with this compound.
Case Study : An investigation into its effects on carrageenan-induced paw edema in rats showed a significant decrease in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Mechanistic Insights
The biological activities of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression.
- Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Synthesis Methods
Various synthetic routes have been developed for producing (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one. Common methods include:
- Condensation Reactions : Utilizing benzoxazole derivatives and appropriate aldehydes in a base-catalyzed reaction.
- Cyclization Techniques : Employing cyclization strategies that involve electrophilic aromatic substitution.
Scientific Research Applications
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one is a significant organic molecule with various applications in scientific research, particularly in the fields of medicinal chemistry and material science. This article explores its chemical properties, biological activities, and potential applications, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : C22H16ClN1O1
- Molecular Weight : 351.82 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 591.8 ± 60.0 °C |
| Density | 1.322 ± 0.06 g/cm³ |
| pKa | 0.25 ± 0.10 |
These properties indicate that the compound is stable under various conditions, which is essential for its application in biological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one . The benzoxazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation and apoptosis.
Case Study: In Vitro Testing
In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Properties
Research has also indicated that derivatives of this compound possess antimicrobial properties. Studies have shown effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs)
- Fluorescent sensors
Data Table: Photophysical Characteristics
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
These properties are crucial for developing efficient electronic devices and sensors.
Comparison with Similar Compounds
Key Structural Differences
Heterocyclic Core :
- The target compound’s benzoxazole ring (fused benzene and oxazole) provides rigidity and enhances π-π stacking, unlike triazole -containing analogs (), which offer hydrogen-bonding sites .
- Benzoxazole’s oxygen and nitrogen atoms may engage in dipole-dipole interactions, whereas triazoles participate in metal coordination (e.g., Ag⁺ or Cu²⁺) .
In contrast, 4-isopropylphenyl () and 2,4-dichlorophenyl () substituents alter steric and electronic profiles . Fluorine substituents in increase electronegativity and polarity, improving solubility in polar solvents .
Stereochemical Considerations :
- The Z-configuration in the α,β-unsaturated ketone is critical for planar alignment of conjugated systems. Crystallographic studies of analogs (e.g., , R factor = 0.041) confirm precise bond angles and torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
